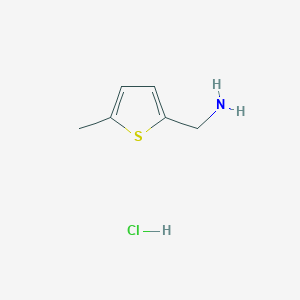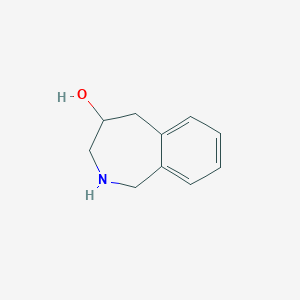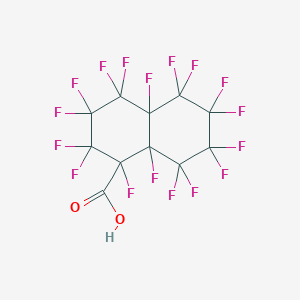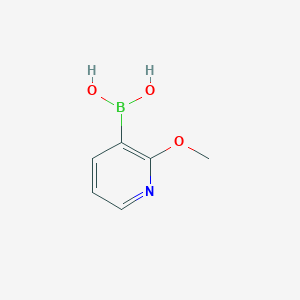
2-甲氧基吡啶-3-硼酸
描述
2-Methoxypyridine-3-boronic acid is a chemical compound with the molecular formula C6H8BNO3 . It is often used as a reagent in laboratory settings .
Molecular Structure Analysis
The molecular structure of 2-Methoxypyridine-3-boronic acid consists of a pyridine ring with a methoxy group (-OCH3) attached to the second carbon and a boronic acid group (-B(OH)2) attached to the third carbon .Chemical Reactions Analysis
While specific chemical reactions involving 2-Methoxypyridine-3-boronic acid are not detailed in the available resources, boronic acids are known to participate in various types of coupling reactions, such as the Suzuki-Miyaura cross-coupling .Physical And Chemical Properties Analysis
2-Methoxypyridine-3-boronic acid is a solid substance with a melting point of 140-144 °C . It has a density of 1.2±0.1 g/cm3 and a boiling point of 326.4±52.0 °C at 760 mmHg .科学研究应用
Building Blocks in Organic Synthesis
2-Methoxypyridine-3-boronic acid is often used as a building block in organic synthesis . It can be used to construct complex organic molecules, contributing to the development of new drugs and materials .
Organic Electronics
Derivatives of 2-Methoxypyridine-3-boronic acid may be useful in organic light-emitting diodes (OLEDs) or organic solar cells due to their ability to form π-conjugated systems. This makes them valuable in the field of organic electronics.
Molecular Recognition
The specific interactions between boronic acids and certain molecules can be exploited for the design of sensors or targeted drug delivery systems. 2-Methoxypyridine-3-boronic acid, being a boronic acid, could potentially be used in these applications.
Sensing Applications
Boronic acids, including 2-Methoxypyridine-3-boronic acid, have been utilized in various sensing applications . They can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in both homogeneous assays and heterogeneous detection .
Research and Development
2-Methoxypyridine-3-boronic acid is often used in research and development laboratories . It can be used to study its properties and potential applications, contributing to the advancement of science .
Chemical Industry
In the chemical industry, 2-Methoxypyridine-3-boronic acid can be used in the production of other chemicals . Its unique properties make it a valuable component in various chemical reactions .
安全和危害
作用机制
Target of Action
The primary target of 2-Methoxypyridine-3-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The compound acts as an organoboron reagent, which is relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
2-Methoxypyridine-3-boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound is often used in functional group transformations, where it undergoes Suzuki coupling reactions to connect its molecular fragment to the target molecular structure .
Biochemical Pathways
The key biochemical pathway affected by 2-Methoxypyridine-3-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway can lead to the formation of new carbon–carbon bonds, which is crucial in the synthesis of various pharmaceuticals and agrochemicals .
Pharmacokinetics
It’s worth noting that the compound’s stability and readiness for preparation contribute to its bioavailability .
Result of Action
The action of 2-Methoxypyridine-3-boronic acid results in the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of various pharmaceuticals and agrochemicals . Additionally, the compound can be transformed into nitrogen or oxygen atoms under appropriate carbon-heteroatom coupling conditions .
Action Environment
The action of 2-Methoxypyridine-3-boronic acid is influenced by several environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which the compound participates, requires exceptionally mild and functional group tolerant reaction conditions . Furthermore, the compound should be stored in a dry environment at 2-8°C to maintain its stability .
属性
IUPAC Name |
(2-methoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3/c1-11-6-5(7(9)10)3-2-4-8-6/h2-4,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOLYUXUHWBCRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376383 | |
| Record name | 2-Methoxypyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxypyridine-3-boronic acid | |
CAS RN |
163105-90-6 | |
| Record name | 2-Methoxypyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-methoxypyridin-3-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




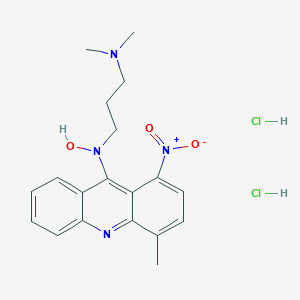
![1-[2-(Aminomethyl)phenyl]ethanol](/img/structure/B60421.png)
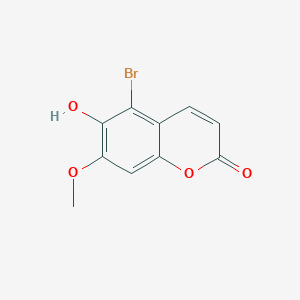
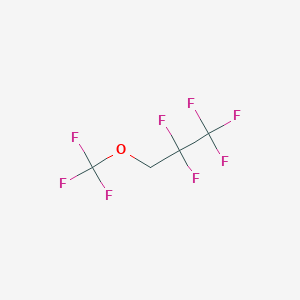
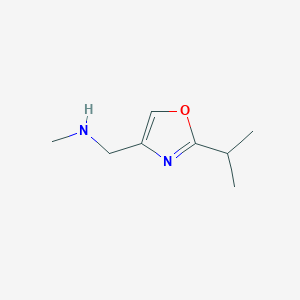
![2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetonitrile](/img/structure/B60429.png)
![2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine](/img/structure/B60430.png)
